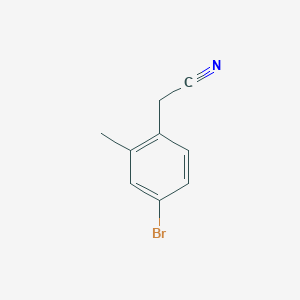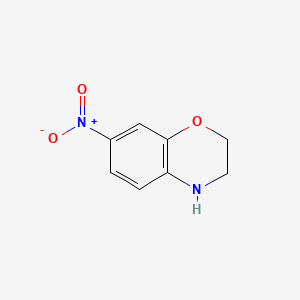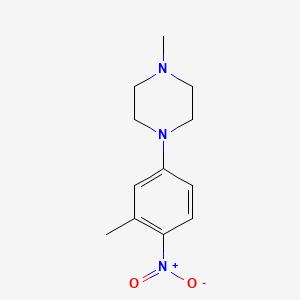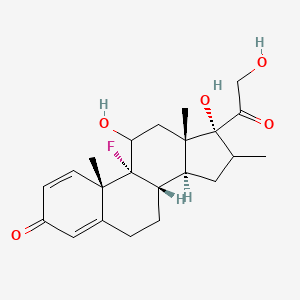
9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione
Übersicht
Beschreibung
9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione, also known as 9α-fluoro-16β-methyl-11β,17,21-trihydroxypregna-1,4-dien-3,20-dione or 9α-fluoro-16β-methylprednisolone , is a synthetic member of the class of glucocorticoids . It has a molecular formula of C22H29FO5 .
Molecular Structure Analysis
The molecular structure of this compound is based on the 9-fluoropregna-1,4-diene structure, substituted by hydroxy groups at positions 11, 17, and 21, a methyl group at position 16, and oxo groups at positions 3 and 20 . It has an average mass of 392.461 Da and a monoisotopic mass of 392.199890 Da .Physical And Chemical Properties Analysis
The compound has a molecular formula of C22H29FO5 . It has an average mass of 392.461 Da and a monoisotopic mass of 392.199890 Da .Wissenschaftliche Forschungsanwendungen
Structural Analysis
NMR Spectroscopy in Structural Determination : NMR spectroscopy has been utilized to characterize isomers of betamethasone, a compound closely related to 9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione. This method aids in understanding the structural nuances of such compounds (Chan et al., 1996).
X-Ray Crystallography : The use of x-ray crystallography confirmed the structure of betamethasone isomers, providing crucial insights into the molecular arrangement of steroids similar to 9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione (Chan et al., 1996).
Synthesis and Modification
Synthesis of Derivatives : Research has been conducted on synthesizing derivatives of related compounds, which involves complex reactions and rearrangements. These processes are fundamental in the production of various steroid medications (Noguchi et al., 1968).
Structural Modifications : Studies explore the creation of modified steroids by altering specific groups, showcasing the versatility and adaptability of these molecules for various pharmaceutical applications (Mitsukuchi et al., 1989).
Biomedical Implications
Glucocorticoid Receptor Interaction : The interaction between similar compounds and the glucocorticoid receptor is a significant area of study. Understanding this interaction is crucial for developing effective steroid-based treatments (Miyabe & Harrison, 1983).
Bioavailability and Detection : Research includes developing methods for detecting these steroids in biological samples, such as milk, highlighting their bioavailability and metabolism (Depaolis et al., 1977).
Molecular and Crystal Structure
Molecular Structure Studies : Detailed studies on the molecular structure of steroids similar to 9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione provide insights into their chemical behavior and interaction potential (Valente et al., 1997).
Crystallography for Drug Development : The use of crystallography in analyzing these compounds assists in drug development, particularly in understanding how these steroids can be modified for therapeutic purposes (Terzis & Theophanides, 1975).
Pharmacological Development
Novel Anti-Inflammatory Agents : There is ongoing research into developing new anti-inflammatory agents using steroids structurally similar to 9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione. This includes studying their efficacy and potential uses in conditions like allergic rhinitis (Inoue et al., 2010).
Receptor Binding Dynamics : Understanding how these steroids bind to their receptors is critical for designing drugs with specific therapeutic effects. This research impacts the development of more targeted and effective treatments (Isohashi et al., 1979).
Safety And Hazards
Eigenschaften
IUPAC Name |
(8S,9R,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12?,15-,16-,17?,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREBDLICKHMUKA-IVVBZYGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8091532 | |
| Record name | 9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8091532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 21140858 | |
CAS RN |
2990-65-0 | |
| Record name | 9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8091532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



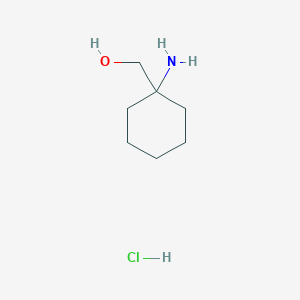
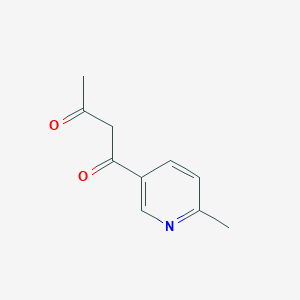
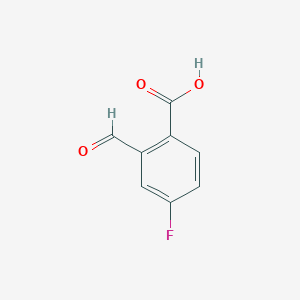
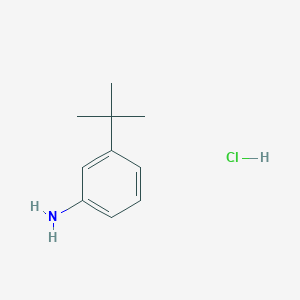
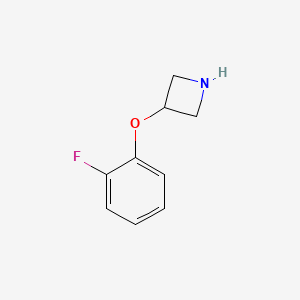
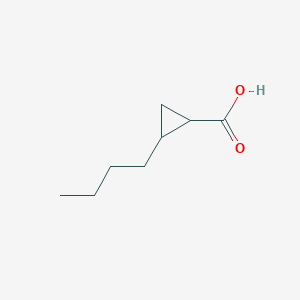
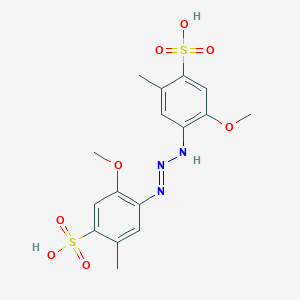
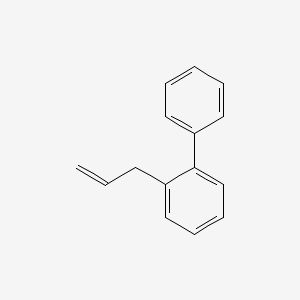
![[2-(1H-Pyrazol-1-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B1343136.png)
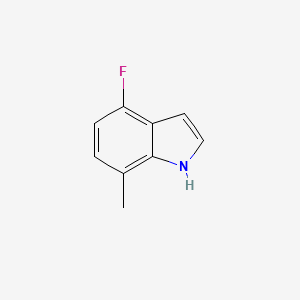
![2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1343140.png)
